![molecular formula C22H27MnN4Na3O14P2 B10752371 Mangafodipir trisodium [vandf]](/img/structure/B10752371.png)

Mangafodipir trisodium [vandf]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

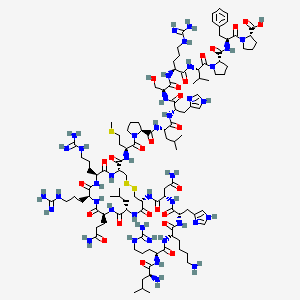

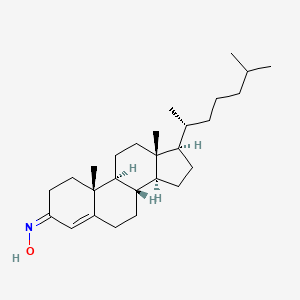

Mangafodipir trisodium, also known as Teslascan, is a hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of liver and pancreatic tissues. This compound consists of a paramagnetic manganese (II) ion chelated with dipyridoxyl diphosphate (DPDP). The manganese ion is responsible for shortening the longitudinal relaxation time (T1) in MRI scans, making normal liver tissue appear brighter and aiding in the detection of lesions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by complexing manganese (II) ions with dipyridoxyl diphosphate. The process involves the following steps:

Preparation of Dipyridoxyl Diphosphate (DPDP): DPDP is synthesized by reacting pyridoxal with phosphoric acid under controlled conditions.

Complexation with Manganese (II) Ions: The DPDP is then reacted with manganese (II) chloride in an aqueous solution to form the mangafodipir complex.

Purification: The resulting solution is purified through filtration and crystallization to obtain mangafodipir trisodium in its pure form.

Industrial Production Methods: Industrial production of mangafodipir trisodium follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large batch reactors are used to mix and react the starting materials.

Purification Systems: Advanced filtration and crystallization systems are employed to ensure high purity and yield.

Quality Control: Rigorous quality control measures, including chromatographic analysis, are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Mangafodipir trisodium undergoes several types of chemical reactions, including:

Oxidation: The manganese (II) ion can be oxidized to manganese (III) or manganese (IV) under specific conditions.

Reduction: The manganese (II) ion can be reduced back to its elemental form or to manganese (I) in the presence of strong reducing agents.

Substitution: The DPDP ligand can be substituted with other ligands in the presence of competing chelating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Competing ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to study substitution reactions.

Major Products:

Oxidation Products: Manganese (III) or manganese (IV) complexes.

Reduction Products: Elemental manganese or manganese (I) complexes.

Substitution Products: Complexes with alternative ligands.

Wissenschaftliche Forschungsanwendungen

Mangafodipir trisodium has a wide range of scientific research applications:

Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.

Biology: Employed in the study of cellular uptake and distribution of manganese ions.

Wirkmechanismus

Mangafodipir trisodium exerts its effects through the following mechanisms:

MRI Contrast Enhancement: After intravenous administration, the chelate dissociates slowly, releasing manganese ions.

MnSOD Mimetic Activity: The compound mimics the activity of mitochondrial manganese superoxide dismutase, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting tissues from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

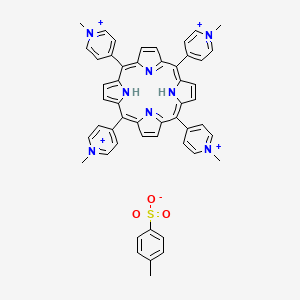

Mangafodipir trisodium is unique compared to other similar compounds due to its dual functionality as an MRI contrast agent and an MnSOD mimetic. Similar compounds include:

Gadolinium-based Contrast Agents: These are commonly used in MRI but lack the MnSOD mimetic activity.

Calmangafodipir (PledOx): A stabilized form of mangafodipir with improved therapeutic activity and reduced toxicity.

Iron-based Contrast Agents: Used in MRI but do not offer the same level of contrast enhancement for liver tissues.

Eigenschaften

Molekularformel |

C22H27MnN4Na3O14P2 |

|---|---|

Molekulargewicht |

757.3 g/mol |

IUPAC-Name |

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

InChI-Schlüssel |

BENFPBJLMUIGGD-UHFFFAOYSA-I |

Kanonische SMILES |

[H+].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)

![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)

![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)